2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a cyclopropyl group, a fluoro-benzyl group, and an acetamide moiety, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine, 2-fluorobenzyl chloride, and acetic anhydride.
Formation of Intermediate: Cyclopropylamine reacts with 2-fluorobenzyl chloride under basic conditions (e.g., sodium hydroxide) to form N-cyclopropyl-N-(2-fluoro-benzyl)amine.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base (e.g., pyridine) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-benzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions (e.g., solvents like ethanol or dimethyl sulfoxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular processes, signaling pathways, and potential therapeutic benefits.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Industrial Applications: It may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-cyclopropyl-N-(2-chloro-benzyl)-acetamide: Similar structure with a chloro group instead of a fluoro group.
2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-acetamide: Similar structure with a methyl group instead of a fluoro group.
2-Amino-N-cyclopropyl-N-(2-nitro-benzyl)-acetamide: Similar structure with a nitro group instead of a fluoro group.
Uniqueness
2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSNEWVNBUELIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2F)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.